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Abstract
Disperse Red 92 (C.I. 60752) is a synthetic anthraquinone dye recognized for its application in

the coloration of hydrophobic materials such as polyester fibers. While its tinctorial properties

are well-established, a comprehensive public domain repository of its specific photophysical

characteristics is notably scarce. This technical guide synthesizes the available structural

information for Disperse Red 92 and provides a framework for its photophysical evaluation

based on the known behavior of anthraquinone dyes. We present detailed experimental

protocols for the determination of key photophysical parameters, including absorption and

emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence

lifetime. This document serves as a foundational resource for researchers seeking to

characterize Disperse Red 92 or similar anthraquinone-based chromophores for applications

in materials science, imaging, and sensing.

Introduction
Disperse Red 92, with the chemical formula C₂₅H₂₄N₂O₇S, belongs to the anthraquinone class

of dyes.[1] Anthraquinone dyes are characterized by a 9,10-anthracenedione core structure,

which forms a robust chromophoric system. The photophysical properties of these dyes are

highly influenced by the nature and position of substituent groups on the anthraquinone
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backbone. These properties, including the absorption and emission of light, are fundamental to

their application and are of significant interest in fields beyond textiles, such as in the

development of functional materials and molecular probes.

Despite its commercial use, specific quantitative data on the photophysical characteristics of

Disperse Red 92, such as its absorption maximum, molar extinction coefficient, fluorescence

quantum yield, and lifetime, are not readily available in the reviewed scientific literature.

Therefore, this guide provides a comprehensive overview of the expected photophysical

behavior of Disperse Red 92 based on its structural class and outlines the standardized

experimental procedures required to determine these essential parameters.

Chemical Structure and Expected Photophysical
Profile
Disperse Red 92 is an anthraquinone derivative.[1] The core anthraquinone structure provides

a rigid, planar framework with an extended π-conjugated system, which is responsible for its

absorption in the visible region of the electromagnetic spectrum. The presence of auxochromic

(color-enhancing) and chromophoric (color-imparting) substituents significantly modulates the

electronic transitions and, consequently, the photophysical properties.

Based on the general characteristics of substituted anthraquinone dyes, the following

photophysical profile for Disperse Red 92 can be anticipated:

Absorption: The molecule is expected to exhibit a principal absorption band in the visible

range, likely between 450 and 550 nm, corresponding to a π-π* electronic transition. The

exact position and intensity of this band will be influenced by the specific substituents and

the polarity of the solvent (solvatochromism).

Emission: Many anthraquinone derivatives are fluorescent, emitting light at a longer

wavelength than they absorb (Stokes shift). The fluorescence quantum yield of

anthraquinone dyes can vary widely from nearly non-emissive to moderately fluorescent,

depending on the presence of electron-donating and electron-withdrawing groups and the

degree of intramolecular charge transfer (ICT). The fluorescence lifetime is also expected to

be sensitive to the molecular environment.
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Data Presentation
The following tables are provided as a template for the systematic recording of the

photophysical data for Disperse Red 92 upon experimental determination. At present, specific

values are not available in the public domain literature.

Table 1: Absorption and Emission Properties of Disperse Red 92 in Various Solvents

Solvent
Dielectric
Constant (ε)

λmax (abs)
(nm)

Molar
Extinction
Coefficient
(ε) (M-1cm-
1)

λmax (em)
(nm)

Stokes Shift
(nm)

e.g.,

Dichlorometh

ane

9.1
Data not

available

Data not

available

Data not

available

Data not

available

e.g., Acetone 21
Data not

available

Data not

available

Data not

available

Data not

available

e.g., Ethanol 25
Data not

available

Data not

available

Data not

available

Data not

available

e.g.,

Acetonitrile
37

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: Fluorescence Quantum Yield and Lifetime of Disperse Red 92

Solvent
Excitation
Wavelength (nm)

Fluorescence
Quantum Yield (Φf)

Fluorescence
Lifetime (τ) (ns)

e.g., Dichloromethane Data not available Data not available Data not available

e.g., Ethanol Data not available Data not available Data not available

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections detail the standard methodologies for the determination of the key

photophysical parameters of Disperse Red 92.

UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum and determining

the molar extinction coefficient of Disperse Red 92.

Materials:

Disperse Red 92

Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, acetonitrile)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of Disperse Red 92 and

dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock

solution of known concentration (e.g., 1 mM).

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain

concentrations that result in absorbance values within the linear range of the

spectrophotometer (typically 0.1 to 1.0).

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the

wavelength range for scanning (e.g., 300-800 nm).

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and

record a baseline spectrum. This will be subtracted from the sample spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/product/b076472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Measurement: Record the absorption spectra for each of the diluted solutions of

Disperse Red 92.

Data Analysis:

Identify the wavelength of maximum absorption (λmax).

Plot a graph of absorbance at λmax versus concentration.

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be

calculated from the slope of the linear fit of this graph.

Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence excitation and emission spectra

of Disperse Red 92.

Materials:

Solutions of Disperse Red 92 prepared as in section 4.1 (ensure absorbance at the

excitation wavelength is below 0.1 to avoid inner filter effects)

Spectrofluorometer

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

Emission Spectrum Measurement:

Set the excitation wavelength to the λmax determined from the absorption spectrum.

Scan a range of emission wavelengths starting from ~10 nm above the excitation

wavelength to a point where the fluorescence signal returns to baseline.

Record the emission spectrum and identify the wavelength of maximum emission (λem).
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Excitation Spectrum Measurement:

Set the emission wavelength to the λem determined from the emission spectrum.

Scan a range of excitation wavelengths covering the absorption region of the dye.

Record the excitation spectrum. The corrected excitation spectrum should be

superimposable on the absorption spectrum.

Fluorescence Quantum Yield Determination (Relative
Method)
This protocol details the determination of the fluorescence quantum yield (Φf) of Disperse Red
92 relative to a well-characterized standard.

Materials:

Solution of Disperse Red 92 in a suitable solvent.

Solution of a standard fluorophore with a known quantum yield in the same solvent (e.g.,

Rhodamine 6G in ethanol, Φf = 0.95).

UV-Vis spectrophotometer

Spectrofluorometer

Procedure:

Solution Preparation: Prepare dilute solutions of both the Disperse Red 92 sample and the

standard in the same solvent. The absorbance of both solutions at the chosen excitation

wavelength should be kept below 0.1 and should be closely matched.

Absorption Measurement: Record the absorption spectra of both the sample and the

standard.

Fluorescence Measurement:
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Record the fluorescence emission spectra of both the sample and the standard using the

same excitation wavelength and identical instrument settings (e.g., slit widths).

Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) can be calculated

using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

Φf,std is the quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.
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Caption: A generalized Jablonski diagram illustrating the primary photophysical processes.
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Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion
Disperse Red 92 is an anthraquinone-based dye with potential applications that extend

beyond its traditional use in the textile industry. A thorough understanding of its photophysical

characteristics is crucial for harnessing its full potential in areas such as materials science and
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biomedical research. While specific experimental data for Disperse Red 92 remains elusive in

the public domain, this guide provides the necessary theoretical background and detailed

experimental protocols for its complete photophysical characterization. The methodologies

outlined herein for absorption and fluorescence spectroscopy, as well as for the determination

of the fluorescence quantum yield, offer a robust framework for researchers to generate the

critical data required for their specific applications. Future studies are encouraged to populate

the data tables presented in this guide to create a more complete and publicly accessible

profile of this and other commercially important dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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